molecular formula C12H15N3O B8508697 2-Methoxy-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

2-Methoxy-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No. B8508697
M. Wt: 217.27 g/mol
InChI Key: YGVDNXSTMZPRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methoxy-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-methoxy-5-methyl-4-(1-methylpyrazol-4-yl)aniline

InChI

InChI=1S/C12H15N3O/c1-8-4-11(13)12(16-3)5-10(8)9-6-14-15(2)7-9/h4-7H,13H2,1-3H3

InChI Key

YGVDNXSTMZPRLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CN(N=C2)C)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methoxy-5-methylaniline (Preparation 39, 350 mg, 1.620 mmol) in EtOH (2.5 mL), toluene (2.5 mL) and water (2.5 mL) was added 1-methylpyrazole-4-boronic acid pinacol ester (404 mg, 1.944 mmol), sodium carbonate (343 mg, 3.24 mmol) and Pd(PPh3)4 (225 mg, 0.194 mmol). The reaction mixture was heated to 80° C. for 2.5 hours, under nitrogen. The reaction mixture was cooled to room temperature and diluted with EtOAc (30 mL), washed with water (30 mL) and brine (30 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with 0-5% MeOH in DCM to give the title compound (140 mg, 36%). 1H NMR (500 MHz, CDCl3): δ 7.56 (d, J=0.5 Hz, 1H), 7.39 (s, 1H), 6.75 (s, 1H), 6.63 (s, 1H), 3.96 (s, 3H), 3.86 (s, 3H), 3.76 (br s, 2H), 2.27 (s, 3H).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
225 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
36%

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